molecular formula C23H35N3O2 B6091617 N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B6091617
M. Wt: 385.5 g/mol
InChI Key: MDRPNYUAZOXWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide (CEPC) is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, it has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of these channels in pain and other physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are a number of future directions for the study of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for chronic pain and other conditions. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. In addition, there is interest in studying the potential use of this compound as an anti-cancer agent, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high potency and selectivity for voltage-gated sodium channels make it a valuable tool for studying the role of these channels in pain and other physiological processes. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-ethoxybenzylamine, which is then reacted with cyclopropylcarbonyl chloride to yield N-cyclopropyl-4-ethoxybenzylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.

Scientific Research Applications

N-cyclopropyl-1'-(4-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic and anesthetic properties, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-cyclopropyl-1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-2-28-22-9-5-18(6-10-22)16-25-14-11-21(12-15-25)26-13-3-4-19(17-26)23(27)24-20-7-8-20/h5-6,9-10,19-21H,2-4,7-8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRPNYUAZOXWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.